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Introduction
C-aryl glycosides are a class of carbohydrate mimetics where the anomeric hydroxyl group is

replaced by a carbon-carbon bond to an aromatic moiety. This structural modification confers

significant metabolic stability by rendering the glycosidic linkage resistant to enzymatic

hydrolysis, a critical advantage in the development of carbohydrate-based therapeutics.[1][2]

The enhanced stability and potential for improved pharmacokinetic properties have made C-

aryl glycosides attractive targets in drug discovery, with notable examples including the SGLT2

inhibitor dapagliflozin for the treatment of type-2 diabetes.[3][4]

While numerous methods exist for the synthesis of C-aryl glycosides, this document focuses on

a robust and versatile strategy involving phosphonate intermediates. The Horner-Wadsworth-

Emmons (HWE) reaction, a cornerstone of olefination chemistry, provides a reliable method for

the formation of a carbon-carbon double bond, which can then serve as a key intermediate for

the introduction of the aryl group.[2] This approach offers good stereocontrol and is amenable

to a wide range of substrates, making it a valuable tool for the synthesis of diverse C-aryl

glycoside libraries for biological screening.
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This application note provides a detailed overview and experimental protocols for a two-step

synthesis of C-aryl glycosides commencing with a Horner-Wadsworth-Emmons reaction to

generate an α,β-unsaturated ester, followed by a conjugate addition of an aryl nucleophile.

General Reaction Scheme
The overall synthetic strategy is depicted below. A protected glycosyl aldehyde or lactone

undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate reagent, such as triethyl

phosphonoacetate, to yield an α,β-unsaturated ester. Subsequent 1,4-conjugate addition of an

organometallic aryl reagent, typically an organocuprate, introduces the aryl group at the

anomeric position to afford the desired C-aryl glycoside.

Step 1: Horner-Wadsworth-Emmons Olefination

Step 2: Conjugate Addition
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(Aldehyde or Lactone)
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(e.g., (EtO)2P(O)CH2CO2Et)
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(e.g., Ar2CuLi)
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Caption: General workflow for C-aryl glycoside synthesis.

Experimental Protocols
Protocol 1: Synthesis of α,β-Unsaturated Ester via
Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of a protected sugar aldehyde using triethyl

phosphonoacetate.

Materials:

Protected sugar aldehyde (1.0 equiv)

Triethyl phosphonoacetate (1.2 equiv)

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an

inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equiv)

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the

evolution of hydrogen gas ceases and the solution becomes clear.
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Cool the resulting ylide solution back to 0 °C and add a solution of the protected sugar

aldehyde (1.0 equiv) in anhydrous THF dropwise.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

α,β-unsaturated ester.

Protocol 2: Synthesis of C-aryl Glycoside via Conjugate
Addition
This protocol details the introduction of the aryl moiety via a 1,4-conjugate addition of an

organocuprate to the α,β-unsaturated ester.

Materials:

Aryl bromide (2.2 equiv)

tert-Butyllithium (1.7 M in pentane, 2.2 equiv)

Copper(I) cyanide (CuCN, 1.1 equiv)

α,β-Unsaturated ester (from Protocol 1, 1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of aryl bromide (2.2 equiv) in anhydrous THF at -78 °C under an inert

atmosphere, add tert-butyllithium (2.2 equiv) dropwise. Stir the mixture at this temperature

for 30 minutes.

In a separate flask, suspend copper(I) cyanide (1.1 equiv) in anhydrous THF at -78 °C.

Transfer the freshly prepared aryllithium solution to the CuCN suspension via cannula at -78

°C. Allow the mixture to warm to 0 °C and stir for 1 hour to form the organocuprate reagent.

Cool the organocuprate solution to -78 °C and add a solution of the α,β-unsaturated ester

(1.0 equiv) in anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of

aqueous layer).

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the C-aryl

glycoside.
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The following tables summarize representative quantitative data for the two-step synthesis of

C-aryl glycosides.

Table 1: Horner-Wadsworth-Emmons Olefination of Protected Sugar Aldehydes

Entry
Protected Sugar
Aldehyde

Product (α,β-
Unsaturated Ester)

Yield (%)

1

2,3,4,6-Tetra-O-

benzyl-D-

glucopyranose

Ethyl (E)-2,3,4,6-tetra-

O-benzyl-D-gluco-

hept-2-enonate

85

2
2,3,5-Tri-O-benzyl-D-

ribofuranose

Ethyl (E)-2,3,5-tri-O-

benzyl-D-ribo-hex-2-

enonate

82

3

2,3:4,5-Di-O-

isopropylidene-L-

arabinose

Ethyl (E)-2,3:4,5-di-O-

isopropylidene-L-

arabino-hex-2-

enonate

90

Table 2: Conjugate Addition of Aryl Nucleophiles to α,β-Unsaturated Esters
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Entry

α,β-
Unsaturate
d Ester
(from Table
1)

Aryl
Nucleophile
(Ar in
Ar₂CuLi)

Product (C-
aryl
Glycoside)

Yield (%)
Diastereom
eric Ratio
(β:α)

1

Ethyl

(E)-2,3,4,6-

tetra-O-

benzyl-D-

gluco-hept-2-

enonate

Phenyl

Ethyl 2-

(phenyl)-2-

deoxy-

2,3,4,6-tetra-

O-benzyl-β-

D-

glucopyranos

ylacetate

75 >95:5

2

Ethyl

(E)-2,3,4,6-

tetra-O-

benzyl-D-

gluco-hept-2-

enonate

4-

Methoxyphen

yl

Ethyl 2-(4-

methoxyphen

yl)-2-deoxy-

2,3,4,6-tetra-

O-benzyl-β-

D-

glucopyranos

ylacetate

72 >95:5

3

Ethyl

(E)-2,3,5-tri-

O-benzyl-D-

ribo-hex-2-

enonate

Phenyl

Ethyl 2-

(phenyl)-2-

deoxy-2,3,5-

tri-O-benzyl-

β-D-

ribofuranosyl

acetate

78 >90:10

Mechanistic Pathway
The Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate

ylide, which then undergoes nucleophilic attack on the carbonyl of the sugar derivative. The

resulting betaine intermediate collapses to form an oxaphosphetane, which fragments to yield

the alkene product and a water-soluble phosphate byproduct. The conjugate addition involves
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the formation of a higher-order organocuprate, which delivers the aryl group to the β-carbon of

the α,β-unsaturated ester.

Horner-Wadsworth-Emmons Reaction

Conjugate Addition

Phosphonate YlideBase BetaineSugar Aldehyde Oxaphosphetane AlkeneElimination

Organocuprate Pi-ComplexArylHalide Aryllithiumt-BuLi CuCN Enolate C-aryl GlycosideProtonation

Click to download full resolution via product page

Caption: Key intermediates in the synthetic pathway.

Troubleshooting and Optimization
Low Yield in HWE Reaction: Ensure all reagents and solvents are anhydrous. The activity of

the sodium hydride is crucial. If yields are consistently low, consider using a stronger base

such as lithium diisopropylamide (LDA).

Poor Stereoselectivity in Conjugate Addition: The temperature of the reaction is critical for

achieving high diastereoselectivity. Maintain the temperature at -78 °C throughout the

addition of the unsaturated ester. The purity of the copper(I) cyanide can also influence the

outcome.

Side Reactions: In the conjugate addition step, 1,2-addition to the ester carbonyl can be a

competing side reaction. Using a higher-order cuprate (from 2 equivalents of aryllithium to 1

equivalent of CuCN) generally favors 1,4-addition.

Conclusion
The synthesis of C-aryl glycosides via phosphonate intermediates, specifically through a

Horner-Wadsworth-Emmons olefination followed by a conjugate addition, represents a highly
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effective and versatile strategy. The protocols provided herein offer a solid foundation for

researchers to access these valuable compounds for applications in drug discovery and

chemical biology. The modularity of this approach allows for the synthesis of a wide array of C-

aryl glycosides by varying both the carbohydrate starting material and the aryl nucleophile.
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Caption: Decision workflow for C-aryl glycoside synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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